molecular formula C15H19N3O2 B12800187 2(1H)-Pyridinone, 5-ethyl-3-(((4-methoxy-3-pyridinyl)methyl)amino)-6-methyl- CAS No. 145901-95-7

2(1H)-Pyridinone, 5-ethyl-3-(((4-methoxy-3-pyridinyl)methyl)amino)-6-methyl-

Cat. No.: B12800187
CAS No.: 145901-95-7
M. Wt: 273.33 g/mol
InChI Key: JVPVHHIOHMCLKX-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-3-(((4-methoxy-3-pyridinyl)methyl)amino)-6-methyl- is a complex organic compound belonging to the pyridinone family. Pyridinones are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((4-methoxy-3-pyridinyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridinone core, followed by the introduction of ethyl, methoxy, and methyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and methoxy reagents under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-3-(((4-methoxy-3-pyridinyl)methyl)amino)-6-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, amines, under reflux or catalytic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((4-methoxy-3-pyridinyl)methyl)amino)-6-methyl- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 5-ethyl-3-amino-6-methyl-: Similar structure but lacks the methoxy group.

    2(1H)-Pyridinone, 5-methyl-3-(((4-methoxy-3-pyridinyl)methyl)amino)-6-ethyl-: Similar structure with different positioning of ethyl and methyl groups.

Uniqueness

The unique combination of functional groups in 2(1H)-Pyridinone, 5-ethyl-3-(((4-methoxy-3-pyridinyl)methyl)amino)-6-methyl- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

145901-95-7

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

5-ethyl-3-[(4-methoxypyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C15H19N3O2/c1-4-11-7-13(15(19)18-10(11)2)17-9-12-8-16-6-5-14(12)20-3/h5-8,17H,4,9H2,1-3H3,(H,18,19)

InChI Key

JVPVHHIOHMCLKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=C(C=CN=C2)OC)C

Origin of Product

United States

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